molecular formula C14H22Cl2N2 B13001518 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

Cat. No.: B13001518
M. Wt: 289.2 g/mol
InChI Key: FZEQZUGATACWTA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidine ring, making it a versatile molecule for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with N-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride
  • 1-(2-Chlorophenyl)-N-methyl-4-(pyrrolidin-1-yl)butan-1-amine hydrochloride

Uniqueness

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the pyrrolidine ring and the length of the carbon chain.

Properties

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15;/h2-3,6-7,14,16H,4-5,8-11H2,1H3;1H

InChI Key

FZEQZUGATACWTA-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1CCCC1)C2=CC=CC=C2Cl.Cl

Origin of Product

United States

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